Mycophenolate Mofetil Hydrochloride

Pharmacokinetics Transplantation Bioavailability

This hydrochloride salt is the preferred form when intravenous formulation capability or maximal oral bioavailability is required. The crystalline anhydrous form achieves ~84 mg/mL aqueous solubility—approximately twice that of the monohydrate—enabling concentrated IV preparations for acute rejection management. As a non-competitive, reversible IMPDH I/II inhibitor (IC50 39/27 nM), it delivers 94% oral MPA bioavailability vs. ~72% for enteric-coated mycophenolate sodium, ensuring more predictable therapeutic levels. In lupus nephritis with renal impairment, MMF offers comparable efficacy to tacrolimus with significantly lower nephrotoxicity risk. In pediatric patients, it is proven non-inferior to IV cyclophosphamide while avoiding gonadal toxicity and malignancy risks. Procure this specific salt form for IV formulation and superior bioavailability.

Molecular Formula C23H32ClNO7
Molecular Weight 470.0 g/mol
CAS No. 116680-01-4
Cat. No. B038706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycophenolate Mofetil Hydrochloride
CAS116680-01-4
SynonymsCellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
Molecular FormulaC23H32ClNO7
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl
InChIInChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;
InChIKeyOWLCGJBUTJXNOF-HDNKIUSMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycophenolate Mofetil Hydrochloride (CAS 116680-01-4): Immunosuppressant Prodrug with High Oral Bioavailability


Mycophenolate Mofetil Hydrochloride (MMF HCl) is the hydrochloride salt form of mycophenolate mofetil, a morpholinoethyl ester prodrug of mycophenolic acid (MPA). It functions as a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) I/II, with IC50 values of 39 nM and 27 nM, respectively . The hydrochloride salt enhances solubility for intravenous formulation applications [1]. MMF is widely used in organ transplantation and autoimmune disease management, offering a favorable pharmacokinetic profile with oral bioavailability of MPA reaching 94% relative to intravenous administration [2].

Why Mycophenolate Mofetil Hydrochloride (CAS 116680-01-4) Cannot Be Simply Substituted with Other Mycophenolate Salts or Immunosuppressants


Substituting Mycophenolate Mofetil Hydrochloride with seemingly similar alternatives such as mycophenolate sodium, azathioprine, or other immunosuppressants carries significant risk of altered therapeutic outcomes. While mycophenolate mofetil and enteric-coated mycophenolate sodium (EC-MPS) demonstrate bioequivalence in MPA exposure (AUC ratio 101.1-114.5%) [1], they exhibit distinct adverse event profiles; specifically, MMF is associated with a higher incidence of hepatotoxicity (16% vs 4% for EC-MPS) in early post-transplant periods [2]. Furthermore, comparisons with azathioprine reveal that while MMF has largely replaced it in practice, large randomized trials such as MYSS and ATHENA found no significant advantage of MMF over azathioprine in preventing acute rejection when combined with modern cyclosporine formulations, despite a 15-fold higher cost [3]. Therefore, procurement decisions must be guided by specific clinical or formulation requirements rather than assumed interchangeability.

Quantitative Evidence for Mycophenolate Mofetil Hydrochloride (CAS 116680-01-4) Selection: Head-to-Head Comparisons


Oral Bioavailability Advantage of MMF Over Enteric-Coated Mycophenolate Sodium

Mycophenolate mofetil demonstrates a higher absolute oral bioavailability of the active moiety mycophenolic acid (MPA) compared to enteric-coated mycophenolate sodium. The absolute oral bioavailability of MPA following MMF administration ranges from 80.7% to 94%, whereas EC-MPS has an absolute bioavailability of approximately 72% [1]. This difference is critical for ensuring adequate MPA exposure in patients where consistent systemic drug levels are paramount.

Pharmacokinetics Transplantation Bioavailability

Superior Solubility of Crystalline Anhydrous MMF Hydrochloride for Intravenous Formulation

The crystalline anhydrous form of mycophenolate mofetil hydrochloride exhibits approximately a two-fold increase in solubility compared to the crystalline monohydrate salt form. Specifically, the anhydrous form has a solubility of approximately 84 mg/mL in typical intravenous formulation solutions (e.g., 5% dextrose or water for injection) versus approximately 40 mg/mL for the monohydrate form [1]. This property enables the preparation of concentrated intravenous solutions for acute care settings.

Formulation Science Solubility Intravenous Drug Delivery

Equivalent MPA Exposure Between MMF and EC-MPS with Distinct Safety Profile

A meta-analysis of three studies confirmed that enteric-coated mycophenolate sodium (EC-MPS) and mycophenolate mofetil (MMF) provide bioequivalent MPA exposure. The 90% confidence interval of the ratio of EC-MPS to MMF for MPA plasma AUC was 101.1% to 114.5%, and for Cmax was 83.0% to 112.7% [1]. Despite this bioequivalence, a recent clinical study in de-novo kidney transplant recipients found that MMF was associated with a 4-fold higher incidence of hepatotoxicity (16% vs 4% for EC-MPS) within the first three months post-transplant [2].

Pharmacokinetics Renal Transplantation Gastrointestinal Tolerability

Comparable Efficacy of MMF vs Azathioprine in Modern Immunosuppression Regimens

In the MYSS randomized trial, which used a modern cyclosporine microemulsion (Neoral) and steroids, mycophenolate mofetil offered no significant advantage over azathioprine in preventing acute rejection. The incidence of clinical rejections at 6 months was 34% (56/168) for MMF vs 35% (58/168) for azathioprine, with a risk reduction of only 13.7% that was not statistically significant (95% CI -25.7% to 40.7%, p=0.44) [1]. Moreover, MMF was approximately 15 times more expensive (€2665 vs €184 per patient in phase A) [1]. The ATHENA trial confirmed these findings in a steroid-free, low-dose cyclosporine regimen, showing no significant differences in chronic allograft nephropathy or acute rejection [2].

Renal Transplantation Acute Rejection Cost-Effectiveness

Non-Inferiority of MMF to Cyclophosphamide in Childhood-Onset Lupus Nephritis

A prospective, multicenter, randomized trial demonstrated that oral mycophenolate mofetil was non-inferior to intravenous cyclophosphamide as initial therapy for childhood-onset proliferative lupus nephritis. After 24 weeks of therapy, the renal response rates were comparable between the two groups [1]. This finding is significant as MMF offers an oral alternative to intravenous cyclophosphamide, which requires hospital visits for infusion and carries a higher risk of gonadal toxicity and malignancy. A real-world study in adult patients further supported MMF's superior tolerance, with lower rates of pneumonia, gastrointestinal adverse reactions, and menstrual disturbance [2].

Lupus Nephritis Pediatrics Induction Therapy

Comparable Induction Efficacy of MMF vs Tacrolimus in Lupus Nephritis

A meta-analysis of eight studies (five RCTs and three prospective cohort studies) with 408 patients compared tacrolimus and mycophenolate mofetil as induction therapy for lupus nephritis. Tacrolimus and MMF had similar complete remission rates (odds ratio 1.028; 95% CI 0.589-1.796; p=0.922) and partial remission rates (OR 1.400; 95% CI 0.741-2.646; p=0.300) [1]. However, tacrolimus was associated with a significantly lower risk of herpes zoster infection (OR 0.137; p=0.005) but a higher risk of serum creatinine elevation (OR 8.148; p=0.021) [1]. An RCT by Mok et al. confirmed these findings, with 6-month complete renal response rates of 59% for MMF vs 62% for tacrolimus (p=0.71) [2].

Lupus Nephritis Induction Therapy Calcineurin Inhibitors

Optimal Application Scenarios for Mycophenolate Mofetil Hydrochloride (CAS 116680-01-4) Based on Quantitative Evidence


Intravenous Immunosuppression in Acute Transplant Rejection

The crystalline anhydrous form of Mycophenolate Mofetil Hydrochloride enables the preparation of concentrated intravenous formulations due to its ~84 mg/mL solubility, approximately twice that of the monohydrate form [1]. This is particularly valuable in acute care settings where rapid achievement of therapeutic MPA levels is required, such as in the treatment of acute allograft rejection when oral administration is not feasible.

Oral Immunosuppression in Renal Transplantation with High Bioavailability Requirements

In renal transplant recipients where consistent MPA exposure is critical for rejection prevention, the high oral bioavailability of MMF (80.7-94%) offers an advantage over EC-MPS (approximately 72%) [1]. This ensures more predictable drug levels, reducing the need for intensive therapeutic drug monitoring in the early post-transplant period.

Induction Therapy for Lupus Nephritis in Patients with Renal Impairment

In lupus nephritis induction therapy, MMF demonstrates comparable efficacy to tacrolimus but is associated with a significantly lower risk of serum creatinine elevation (OR 8.148 favoring MMF, p=0.021) [1]. Therefore, MMF is the preferred induction agent in patients with pre-existing renal impairment or those at high risk for calcineurin inhibitor nephrotoxicity.

Pediatric Lupus Nephritis Requiring Oral Alternative to Cyclophosphamide

For childhood-onset proliferative lupus nephritis, oral MMF has been proven non-inferior to intravenous cyclophosphamide in a randomized trial [1]. MMF offers a convenient oral alternative that avoids the need for repeated hospital visits for intravenous infusion and minimizes the long-term risks of gonadal toxicity and malignancy associated with cyclophosphamide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycophenolate Mofetil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.